1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3S2/c18-14-8-12(9-15(19)10-14)11-25(21,22)20-17(16-2-1-7-24-16)13-3-5-23-6-4-13/h1-2,7-10,13,17,20H,3-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVHXSBMUUXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)CC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the difluorophenyl intermediate:
Oxane ring formation: The oxane ring is synthesized through cyclization reactions involving appropriate diols or epoxides.
Thiophene ring incorporation: The thiophene ring is introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.
Methanesulfonamide group addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Cancer Therapy
KSP inhibitors, including 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide, are being investigated for their ability to induce apoptosis in cancer cells. The inhibition of KSP disrupts mitotic spindle formation, leading to aberrant cell division and cell death. This has been demonstrated in various studies focusing on ovarian carcinoma cells, where compounds similar to this one showed potent activity at low nanomolar concentrations .
High-throughput Screening
The compound has been part of high-throughput screening efforts aimed at discovering new KSP inhibitors. These screenings have identified several derivatives that exhibit promising biological activity against cancer cell lines. The optimization of these compounds has led to enhanced selectivity and potency .
Pharmacokinetic Studies
Research has also focused on the pharmacokinetic properties of this compound and its derivatives. Modifications to the chemical structure have been explored to improve solubility and reduce efflux by P-glycoprotein (Pgp), which is crucial for enhancing bioavailability in therapeutic applications .
Case Study 1: KSP Inhibition in Ovarian Carcinoma
A study investigated the effects of a series of KSP inhibitors on ovarian carcinoma cells. The results indicated that compounds structurally related to this compound induced significant apoptosis and disrupted normal mitotic processes at low concentrations .
Case Study 2: Optimization of KSP Inhibitors
In another study focusing on structural optimization, researchers modified the compound to enhance its pharmacological profile. The introduction of fluorine atoms was strategically employed to modulate the pKa values and improve metabolic stability while minimizing toxicity .
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Comparison :
- The 4-chlorophenyl and azetidine groups in AVE-1625 likely enhance lipophilicity compared to the oxan-thiophene hybrid in the target compound.
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide (CAS 2325278-37-1)
Structure : Simplifies the target compound by omitting the thiophen-2-yl group.
Key Features :
- Retains the 3,5-difluorophenyl and oxan-4-yl groups.
- Lacks the thiophene-derived steric and electronic effects.
Data from Evidence : - Molecular Weight : 291.31 g/mol .
Tolyfluanid and Dichlofluanid
Structures :
- Tolyfluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide.
- Dichlofluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide. Key Features:
- Sulfonamide/sulfenamide cores with halogenated and dimethylamino substituents.
- Used as fungicides, unlike the target compound’s undefined application .
Comparison : - The target compound’s lack of chlorine and dimethylamino groups suggests divergent reactivity and toxicity profiles.
Biological Activity
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide is a synthetic organic compound notable for its complex structure, which includes a difluorophenyl moiety, an oxane ring, a thiophene ring, and a methanesulfonamide group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.
- Molecular Formula : C17H19F2NO3S2
- IUPAC Name : 1-(3,5-difluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]methanesulfonamide
- CAS Number : 2309588-78-9
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the difluorophenyl intermediate .
- Cyclization to form the oxane ring using diols or epoxides.
- Introduction of the thiophene ring through cross-coupling reactions.
- Addition of the methanesulfonamide group , completing the synthesis process.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may act as an enzyme inhibitor by binding to active sites, thereby modulating enzyme activity and affecting various metabolic pathways crucial for cellular functions.
Research Findings
Recent studies have highlighted several potential therapeutic applications:
- Anti-inflammatory Properties : The compound has shown promise in inhibiting pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates that it may inhibit tumor cell proliferation by targeting specific cancer-related pathways.
- Cholesterol Biosynthesis Inhibition : Similar compounds have demonstrated significant inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, suggesting that this compound may exhibit similar properties .
Study on Anticancer Activity
A study evaluated the effects of related methanesulfonamide compounds on cancer cell lines. Results indicated that compounds with similar structural features effectively inhibited cell growth in vitro, particularly in human tumor cells expressing folate receptors .
Inhibition of Cholesterol Biosynthesis
In another study focusing on methanesulfonamide derivatives, one compound exhibited an IC50 value of 1.12 nM against cholesterol biosynthesis in rat hepatocytes, significantly outperforming established statins .
Applications in Medicinal Chemistry
The compound is being investigated for its potential as:
- Pharmaceutical Intermediate : Its unique structure allows it to serve as a building block for more complex drug molecules.
- Research Tool : It is used in studies aimed at understanding enzyme mechanisms and cellular signaling pathways.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide?
- Answer : The compound can be synthesized via coupling reactions between the 3,5-difluorophenyl moiety and the oxan-4-yl-thiophen-2-ylmethyl sulfonamide precursor. A key step involves oxidation using NaIO₄ in a THF/H₂O solvent system to form intermediates, followed by sulfonamide bond formation under controlled pH and temperature conditions .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Answer :
- NMR Spectroscopy : To confirm substituent positions (e.g., fluorophenyl, thiophene).
- HPLC with Chromolith Columns : For high-resolution purity analysis, especially to detect residual solvents or byproducts .
- X-ray Crystallography : Resolve stereochemistry and confirm the sulfonamide linkage, as demonstrated in analogous methanesulfonamide structures .
Q. What is the hypothesized mechanism of action in biological systems?
- Answer : The compound may act as an enzyme inhibitor, leveraging its sulfonamide group for binding to active sites. In vitro assays, such as competitive inhibition studies with fluorogenic substrates, can validate interaction with targets like kinases or proteases. Hedgehog pathway antagonist methodologies (e.g., cell-based luciferase assays) provide a template for mechanistic analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer :
- Computational Docking : Use tools like AutoDock or Schrödinger to model interactions with target receptors (e.g., homology models based on crystallized sulfonamide-bound proteins) .
- In Vitro Mutagenesis : Modify the difluorophenyl or thiophene groups to assess binding affinity changes.
- Parallel Synthesis : Generate derivatives with varied substituents (e.g., replacing oxan-4-yl with cyclohexyl) and test activity in enzyme inhibition assays .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Answer :
- Longitudinal Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Meta-Analysis : Aggregate data from independent studies to identify trends, adjusting for methodological differences (e.g., assay sensitivity, compound purity thresholds) .
- Mediation Analysis : Test if confounding factors (e.g., solvent choice, catalytic impurities) explain divergent results .
Q. What strategies improve synthetic yield while minimizing byproducts?
- Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.
- In Situ Monitoring : Employ FTIR or LC-MS to track intermediate formation and adjust reaction time .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
